![molecular formula C17H12N4O5S B2802109 3-Nitro-N-[5-(3-nitro-benzyl)-thiazol-2-yl]-benzamide CAS No. 313960-03-1](/img/structure/B2802109.png)
3-Nitro-N-[5-(3-nitro-benzyl)-thiazol-2-yl]-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Nitro-N-[5-(3-nitro-benzyl)-thiazol-2-yl]-benzamide” is a complex organic molecule that likely contains a benzamide group, a thiazole group, and multiple nitro groups . These types of compounds are often used in the development of pharmaceuticals and other chemical products .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various chemical reactions, including nitration, coupling reactions, and substitutions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamide and thiazole groups would likely contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the nitro groups, which are electron-withdrawing, and the benzamide and thiazole groups, which may participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the presence of the nitro, benzamide, and thiazole groups .科学的研究の応用
Antiparasitic Activity
Thiazolides, including nitazoxanide and its derivatives, have demonstrated significant antiparasitic activity against a range of protozoan parasites. Studies have shown that these compounds are effective against Neospora caninum, a protozoan parasite, by inhibiting the adhesion, invasion, and intracellular proliferation of the parasites. Importantly, modifications to the nitro group on the thiazole ring, such as replacing it with a bromide, have shown that the antiparasitic activity can be independent of the nitro group, suggesting alternative mechanisms of action beyond the reduction of the nitro group by nitroreductases (Esposito et al., 2005).
Antibacterial and Antiviral Effects
Thiazolides have exhibited a broad spectrum of activities against enteric bacteria and viruses infecting animals and humans. The presence of a nitro group is critical for activities against anaerobic or microaerophilic parasites and bacteria. Interestingly, intracellular parasites and viruses are susceptible to non-nitro-thiazolides with equal or higher effectiveness, suggesting a versatile mode of action for these compounds (Hemphill & Müller, 2012).
Anticancer Properties
Research has also explored the potential anticancer properties of thiazolides. For instance, benzothiazole derivatives have been synthesized and evaluated for their antitumor activities, indicating that modifications to the thiazolide structure can enhance its inhibitory effect on tumor growth. This suggests that thiazolides could be developed into effective anticancer agents through structural modification and optimization (Yoshida et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-nitro-N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5S/c22-16(12-4-2-6-14(9-12)21(25)26)19-17-18-10-15(27-17)8-11-3-1-5-13(7-11)20(23)24/h1-7,9-10H,8H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBHQOMDQNYXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(5-(3-nitrobenzyl)thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2802027.png)
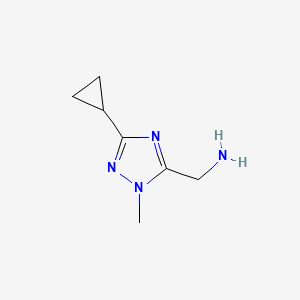
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2802029.png)
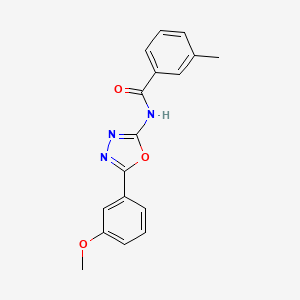
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2802032.png)
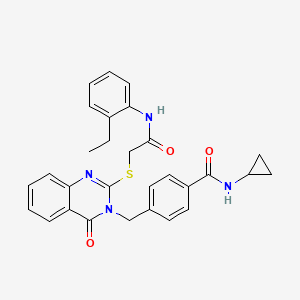
![4-{1-[2-(dimethylamino)ethyl]-1H-indol-3-yl}butanoic acid](/img/structure/B2802035.png)
![5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl acetate](/img/structure/B2802038.png)
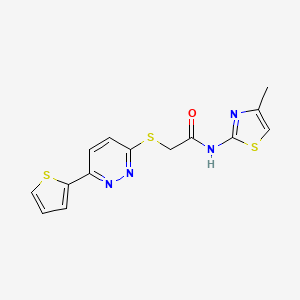
![2-Chloro-N-[2-(2,6-dimethylmorpholin-4-YL)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2802044.png)
![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2802046.png)
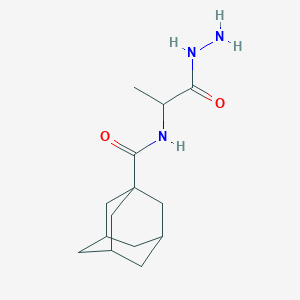
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2802048.png)
